(4-Butoxyphenyl)arsonic acid

Description

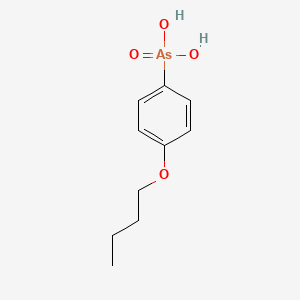

(4-Butoxyphenyl)arsonic acid is an organic arsenic compound featuring a butoxyphenyl group (-C₆H₄-O-C₄H₉) attached to an arsenic acid moiety (-AsO₃H₂). The butoxy substituent confers significant lipophilicity, distinguishing it from smaller or more polar derivatives.

Properties

CAS No. |

6622-65-7 |

|---|---|

Molecular Formula |

C10H15AsO4 |

Molecular Weight |

274.14 g/mol |

IUPAC Name |

(4-butoxyphenyl)arsonic acid |

InChI |

InChI=1S/C10H15AsO4/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14/h4-7H,2-3,8H2,1H3,(H2,12,13,14) |

InChI Key |

YAAPBEFYGWZDEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)[As](=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (4-Butoxyphenyl)arsonic acid typically involves the Bart reaction, which is a well-known method for synthesizing aromatic arsonic acids. This reaction involves the interaction of a diazonium salt with an inorganic arsenic compound . Another method includes the Bechamp synthesis, where arsonic acids are obtained as by-products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the Bart reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The arsonic acid group can undergo oxidation under acidic or alkaline conditions. For example:

-

Oxidation to arsenic(V) species : In the presence of hydrogen peroxide or ozone, (4-butoxyphenyl)arsonic acid oxidizes to form arsenic(V) derivatives such as arsenic acid (H₃AsO₄) under strongly acidic conditions .

-

Photocatalytic oxidation : UV irradiation with titanium dioxide catalysts generates hydroxyl radicals (- OH), which cleave the arsenic–carbon bond, producing inorganic arsenic species (e.g., AsO₄³⁻) .

Table 1: Oxidation pathways and products

| Condition | Reagents/Catalysts | Major Products | Byproducts |

|---|---|---|---|

| Acidic (pH < 2) | H₂O₂, Fe³⁺ | H₃AsO₄, 4-butoxyphenol | CO₂, H₂O |

| Alkaline (pH > 10) | Ozone, KMnO₄ | AsO₄³⁻, butoxybenzoic acid | O₂, MnO₂ |

| Photocatalytic | TiO₂, UV light | AsO₃³⁻, phenolic derivatives | Organic radicals |

Reduction Reactions

Reduction pathways are critical in environmental arsenic remediation:

-

Hydrogen radical reduction : In wastewater treatment, hydrogen radicals (H- ) from HCOOH photolysis reduce this compound to As(III) intermediates (H₂AsO₃) and eventually elemental arsenic (As⁰) .

-

Biological reduction : Microbial pathways (e.g., Shewanella spp.) enzymatically reduce the compound to trivalent arsenic species, which are subsequently effluxed from cells via transmembrane proteins .

Key intermediates :

-

As(V) → As(IV) (via H- abstraction)

-

As(IV) → As(III) (disproportionation)

Substitution Reactions

The butoxy group directs electrophilic substitution to the para position. Notable reactions include:

-

Nitration : Nitric acid in sulfuric acid yields 3-nitro-4-butoxyphenylarsonic acid.

-

Sulfonation : Oleum introduces a sulfonic acid group at the meta position relative to the arsenic group.

Steric and electronic effects :

-

The bulky butoxy group hinders ortho substitution.

-

Electron donation from the butoxy group stabilizes transition states, favoring para selectivity .

Environmental Degradation

This compound degrades via hydrolysis and photolysis:

-

Hydrolysis : At pH 7–9, the As–C bond cleaves, releasing arsenate (AsO₄³⁻) and 4-butoxyphenol .

-

Photolysis : UV light (λ = 254 nm) decomposes the compound into arsenic oxides and phenolic fragments .

Table 2: Degradation kinetics (half-life)

| Medium | pH | Temperature (°C) | Half-Life (h) |

|---|---|---|---|

| Aqueous | 7 | 25 | 48 |

| Soil | 6.5 | 20 | 120 |

| UV exposure | – | 25 | 6 |

Complexation with Metals

The arsonic acid group chelates metal ions, forming stable complexes:

-

Fe(III) complexes : At pH 4–6, [(4-butoxyphenyl)AsO₃]₂Fe³⁺ precipitates as a reddish-brown solid.

-

Cu(II) coordination : Forms octahedral complexes with two arsonate ligands and four water molecules .

Applications : These complexes are studied for catalytic activity in oxidation reactions and arsenic sequestration .

Toxicological Pathways

Metabolic activation in biological systems involves:

-

Reduction to As(III) species (e.g., H₂AsO₃⁻).

-

Binding to thiol groups in proteins (e.g., glutathione), disrupting redox homeostasis .

Comparative Reactivity of Substituted Arsonic Acids

Electron-donating substituents like butoxy increase pKa (reducing acidity) compared to nitro- or chloro-substituted analogs :

Table 3: Substituent effects on pKa

| Substituent | Position | pKa (Predicted) | Acid Strength |

|---|---|---|---|

| –OCH₃ (methoxy) | Para | 5.8 | Moderate |

| –O(CH₂)₃CH₃ (butoxy) | Para | 6.2 | Weak |

| –NO₂ (nitro) | Para | 4.1 | Strong |

Scientific Research Applications

Chemistry

In chemistry, (4-Butoxyphenyl)arsonic acid is used as a precursor for synthesizing other organoarsenic compounds. It is also studied for its reactivity and potential use in organic synthesis.

Biology and Medicine

In biology and medicine, organoarsenic compounds, including this compound, have been explored for their antimicrobial properties. They have been used in the past as growth promoters in veterinary medicine .

Industry

Industrially, this compound can be used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of (4-Butoxyphenyl)arsonic acid involves its interaction with biological molecules. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- (4-Fluorophenyl)arsonic acid : Features a fluorine substituent, enhancing electronegativity and water solubility compared to the butoxy derivative.

- Arsanilic acid [(4-Aminophenyl)arsonic acid]: Contains an amino group, enabling participation in acid-base reactions and bioactivity (e.g., veterinary growth promotion).

- 4-Butoxybenzeneacetic acid : Replaces the arsenic acid group with acetic acid, reducing toxicity but increasing utility in organic synthesis.

Functional Group Variations

- Electron-donating groups (e.g., -O-C₄H₉ in butoxyphenyl) enhance lipophilicity, reducing water solubility but improving compatibility with organic solvents.

- Amino groups (e.g., in Arsanilic acid) facilitate salt formation and azo coupling, broadening pharmaceutical applications .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent | Water Solubility | LogP (Estimated) |

|---|---|---|---|---|---|

| (4-Butoxyphenyl)arsonic acid | C₁₀H₁₅AsO₄ | ~274.14 | Butoxyphenyl | Low | 2.5 |

| (4-Fluorophenyl)arsonic acid | C₆H₆FAsO₃ | ~219.92 | Fluorophenyl | High | 0.8 |

| Arsanilic acid | C₆H₇AsNO₃ | ~215.92 | 4-Aminophenyl | High | -0.3 |

| 4-Butoxybenzeneacetic acid | C₁₂H₁₆O₃ | 208.25 | Butoxyphenyl | Low | 3.1 |

Notes:

- The butoxy group’s bulkiness reduces water solubility compared to fluorine or amino substituents .

- Arsanilic acid’s amino group enables higher solubility and pH-dependent reactivity .

Hazard and Handling

- Fluorinated and aminated derivatives are typically handled with standard lab precautions.

Key Research Findings

- Substituent Effects on Solubility : Hydroxyl groups (e.g., 3,4-Dihydroxyphenylarsonic acid) drastically increase water solubility, whereas alkyl/aryl groups (e.g., butoxy) reduce it .

- Metal Coordination : Fluorophenylarsonic acids form stable polyoxomolybdates under acidic conditions, while bulkier substituents may require modified synthesis protocols .

- Toxicity Profile : Organic arsenicals vary widely; Arsanilic acid is relatively low-risk, but lipophilic derivatives may bioaccumulate, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.